Molecular Weight and Physicochemical Profile Comparison: Ethyl 6-Fluoro-4-Hydroxy-2-Naphthoate vs. Ethyl 4-Hydroxy-2-Naphthoate
The presence of a fluorine atom at the 6-position increases the molecular weight from 216.23 g/mol (Ethyl 4-hydroxy-2-naphthoate) to 234.22 g/mol (target compound). Fluorine substitution also impacts key physicochemical parameters, including a predicted reduction in pKa of the phenolic hydroxyl group and a predicted increase in lipophilicity (LogP) compared to the non-fluorinated analog. This is due to the strong electron-withdrawing inductive effect (-I) of fluorine, which stabilizes the phenoxide anion and modifies partition behavior [1].
| Evidence Dimension | Physicochemical Properties (Molecular Weight, pKa, LogP) |
|---|---|
| Target Compound Data | Molecular Weight: 234.22 g/mol; pKa (predicted for 4-OH): ~8.2; LogP (predicted): ~3.0 |
| Comparator Or Baseline | Ethyl 4-hydroxy-2-naphthoate (CAS 91307-39-0): Molecular Weight: 216.23 g/mol; pKa (predicted for 4-OH): 8.63±0.40; LogP: 2.72 |
| Quantified Difference | Molecular Weight increase: 17.99 g/mol (~8.3%); pKa decrease: ~0.4 units; LogP increase: ~0.3 units |
| Conditions | In silico predictions using standard computational chemistry software (e.g., ACD/Labs, ChemAxon) based on molecular structure; experimental pKa for non-fluorinated analog from literature predictions . |
Why This Matters
The altered molecular weight and lipophilicity impact membrane permeability and metabolic stability in biological systems, while the reduced pKa can influence solubility and ionization state at physiological pH, making the target compound a distinct chemical entity for medicinal chemistry optimization.
- [1] Kuujia. Cas no 1093073-40-5 (Ethyl 6-fluoro-4-hydroxy-2-naphthoate). Description of structural features and physicochemical implications. View Source
